2-(4-(5-bromofuran-2-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid
Overview
Description
The compound “2-(4-(5-bromofuran-2-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid” is a complex organic molecule that contains a bromofuran moiety, a pyrimidinone ring, and an acetic acid group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the bromofuran and pyrimidinone rings, and the attachment of the acetic acid group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the bromofuran and pyrimidinone rings, and the acetic acid group. The bromine atom on the furan ring would be expected to significantly influence the compound’s reactivity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromine atom on the furan ring could be replaced with another group in a substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom and the acetic acid group could affect its solubility, boiling point, and melting point .Scientific Research Applications
Bioactive Furanyl- or Thienyl-Substituted Nucleobases, Nucleosides, and Their Analogues
Five-membered heterocycles, including furan and thiophene, are significant in drug design as structural units of bioactive molecules. This review highlights the importance of furan-2-yl, furan-3-yl, thien-2-yl, and thien-3-yl substituents in the medicinal chemistry of purine and pyrimidine nucleobases, nucleosides, and selected analogues. The compounds mentioned in this article demonstrate optimized antiviral, antitumor, antimycobacterial, or antiparkinsonian actions, emphasizing the potential relevance of pyrimidine derivatives in medicinal chemistry and drug development (Ostrowski, 2022).
Tautomerism of Nucleic Acid Bases and the Effect of Molecular Interactions on Tautomeric Equilibria
This study examines the tautomeric equilibria of purine and pyrimidine bases, highlighting the influence of molecular interactions on the stability of tautomers. Understanding the tautomeric shifts and their biological significance can contribute to the development of new drugs and therapeutic strategies, suggesting a potential area where compounds like "2-(4-(5-bromofuran-2-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid" could be explored for their effects on tautomeric stability and biological activity (Person et al., 1989).
Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones)
This review covers synthetic pathways for developing 5H-pyrano[2,3-d]pyrimidine scaffolds, emphasizing the application of hybrid catalysts such as organocatalysts, metal catalysts, and nanocatalysts. Such research underscores the significance of pyrimidine derivatives in pharmaceutical industries, potentially aligning with the scientific interest in "this compound" for its potential applications in medicinal chemistry (Parmar et al., 2023).
A Review on Biomass-Derived Levulinic Acid for Application in Drug Synthesis
Levulinic acid, a biomass-derived compound with functional groups similar to those in pyrimidine derivatives, is reviewed for its applications in drug synthesis. This research may provide insights into how compounds like "this compound" could be synthesized or modified for drug development, highlighting the broader potential of such compounds in medicinal applications (Zhang et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[4-(5-bromofuran-2-yl)-6-oxopyrimidin-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O4/c11-8-2-1-7(17-8)6-3-9(14)13(5-12-6)4-10(15)16/h1-3,5H,4H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYJRYEACFGSABB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)C2=CC(=O)N(C=N2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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